5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(4-Amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (molecular formula: C₉H₉N₃O₂S) is a thiophene-based compound functionalized with a 4-amino-pyrazole moiety at the 5-position of the thiophene ring.
Properties
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPPXSLVZWLZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of 4-amino-1H-pyrazole with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key analogs differ in substituents on the pyrazole ring, altering electronic and steric profiles:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid, a compound with the molecular formula C₉H₉N₃O₂S, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Properties
The compound features a thiophene ring substituted with an amino-pyrazole moiety, which is known for its diverse pharmacological properties. The presence of the carboxylic acid group enhances its solubility and potential biological interactions.
Anticancer Activity
Research has demonstrated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. One study reported an IC50 value of 49.85 μM for a related pyrazole compound against tumor cells, suggesting that similar derivatives may possess comparable activity .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies indicate that these compounds may bind effectively to critical sites on tubulin, disrupting normal cellular functions .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy:
- Cytokine Inhibition : Compounds in this class have been shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated immune cells. For example, one derivative demonstrated an inhibition rate of 97.7% at a concentration of 10 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Amino Group | Enhances anticancer and anti-inflammatory properties |
| Thiophene Ring | Contributes to increased hydrophobic interactions |
| Carboxylic Acid Group | Improves solubility and bioavailability |
These modifications can lead to enhanced potency and selectivity against target enzymes or receptors involved in disease processes.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated various pyrazole derivatives for their anticancer effects. The results indicated that compounds with a thiophene moiety exhibited increased cytotoxicity against HeLa cells, with some derivatives showing IC50 values as low as 0.08 mM .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyrazole compounds, revealing significant reductions in inflammatory markers in vitro and in vivo models. The introduction of specific substituents was found to further enhance these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
